

# Application Note: Structural Elucidation of Cumyl-CB-megaclone using NMR Spectroscopy

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## Compound of Interest

Compound Name: Cumyl-CB-megaclone

Cat. No.: B10821195

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## Introduction

**Cumyl-CB-megaclone** (5-(cyclobutylmethyl)-2-(1-methyl-1-phenyl-ethyl)pyrido[4,3-b]indol-1-one) is a synthetic cannabinoid receptor agonist belonging to the gamma-carboline class.<sup>[1][2][3]</sup> As a novel psychoactive substance (NPS), its unambiguous structural identification is crucial for forensic analysis, toxicological studies, and drug development research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of small molecules like **Cumyl-CB-megaclone**.<sup>[4][5][6][7]</sup> This application note provides a detailed protocol for the structural characterization of **Cumyl-CB-megaclone** using one- and two-dimensional NMR experiments.

## Chemical Structure

- Systematic Name: 5-(cyclobutylmethyl)-2-(1-methyl-1-phenyl-ethyl)pyrido[4,3-b]indol-1-one<sup>[1]</sup>
- Molecular Formula: C<sub>25</sub>H<sub>26</sub>N<sub>2</sub>O<sup>[1][8][9]</sup>
- Molecular Weight: 370.49 g/mol <sup>[1][8]</sup>

## Experimental Protocols

### Sample Preparation

A pure sample of **Cumyl-CB-megaclone** is required for analysis. If the compound is adsorbed on an herbal matrix, extraction is necessary.

- Extraction from Herbal Matrix:
  - Weigh approximately 50 mg of the herbal material containing **Cumyl-CB-megaclone**.
  - Place the material in a suitable vial and add 1 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[1]</sup>
  - Vortex the mixture for 1 minute to ensure efficient extraction.
  - Filter the extract to remove any solid plant material.
  - Transfer the filtered extract into a 5 mm NMR tube.
- For Pure Compound:
  - Dissolve approximately 5-10 mg of **Cumyl-CB-megaclone** in 0.6 mL of DMSO-d<sub>6</sub>.
  - Vortex briefly to ensure complete dissolution.
  - Transfer the solution to a 5 mm NMR tube.

## NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of **Cumyl-CB-megaclone**. Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.<sup>[1]</sup>

- Standard 1D Experiments:
  - <sup>1</sup>H NMR: Provides information on the number of different types of protons and their electronic environments.
  - <sup>13</sup>C NMR: Shows the number of different types of carbon atoms in the molecule.
- 2D Homonuclear Correlation Spectroscopy:

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.[\[1\]](#)
- TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system.[\[1\]](#)
- 2D Heteronuclear Correlation Spectroscopy:
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[\[1\]](#)
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.[\[1\]](#)
- 2D Nuclear Overhauser Effect Spectroscopy:
  - ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry and conformation of the molecule.[\[1\]](#)

## Instrument Parameters (Example for a 400 MHz Spectrometer)

- Spectrometer: Bruker Avance Neo 400 NMR (or equivalent)[\[1\]](#)
- Probe: Prodigy BBO-H&F-D-05 Z-gradient probe[\[1\]](#)
- Temperature: 25°C[\[1\]](#)
- Reference: Tetramethylsilane (TMS) at  $\delta = 0.00$  ppm[\[1\]](#)
- Software: TopSpin 4.0 (or equivalent) for data acquisition and processing[\[1\]](#)

## Data Presentation: NMR Data for Cumyl-CB-megaclone

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Cumyl-CB-megaclone**, referenced to TMS in DMSO- $d_6$ .[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Data of **Cumyl-CB-megaclone**

Chemical Shift ( $\delta$ ) ppm
7.99
7.98
7.61
7.30
7.25
7.15
7.14
7.12
6.84
4.39
2.83
1.93
1.83
1.82

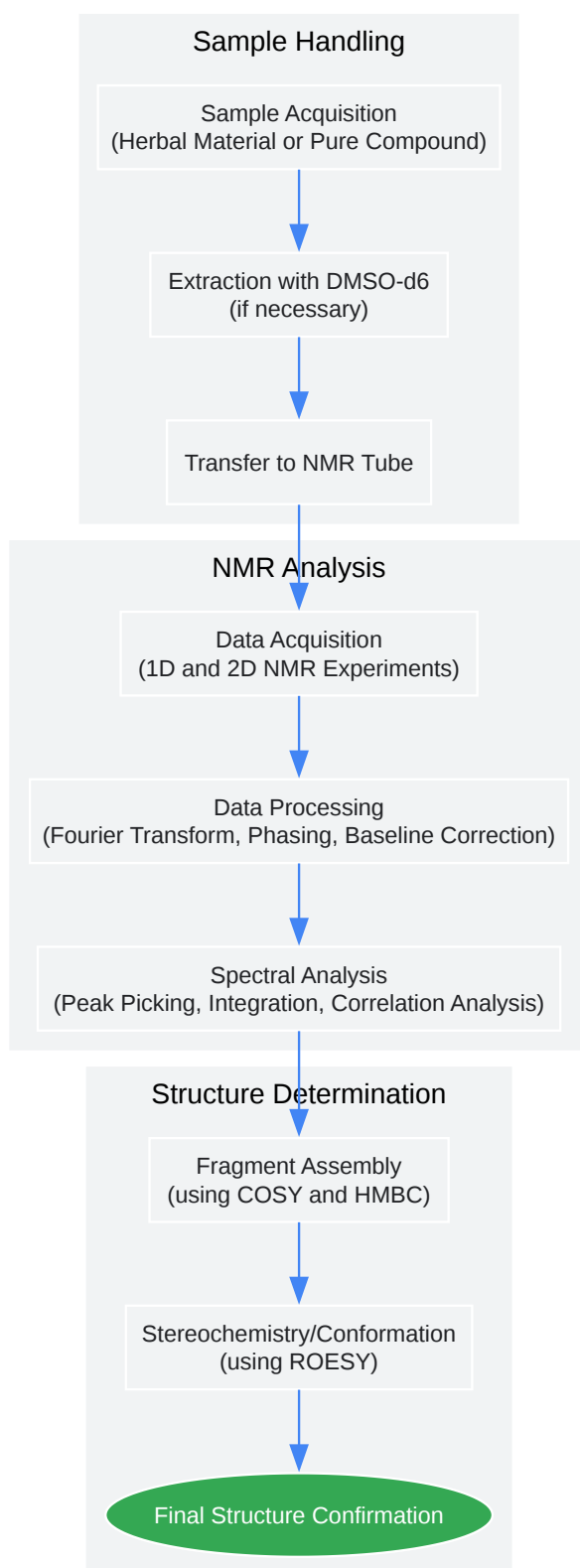
Table 2:  $^{13}\text{C}$  NMR Data of **Cumyl-CB-megaclone**

Chemical Shift ( $\delta$ ) ppm
158.7
148.1
144.4
138.3
132.9
128.0
125.6
124.0
123.9
123.6
120.6
120.4
109.9
107.2
92.4
63.6
47.2
35.4
29.5
25.6
17.8

## Visualizations

## Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of a novel psychoactive substance like **Cumyl-CB-megaclone** using NMR spectroscopy.

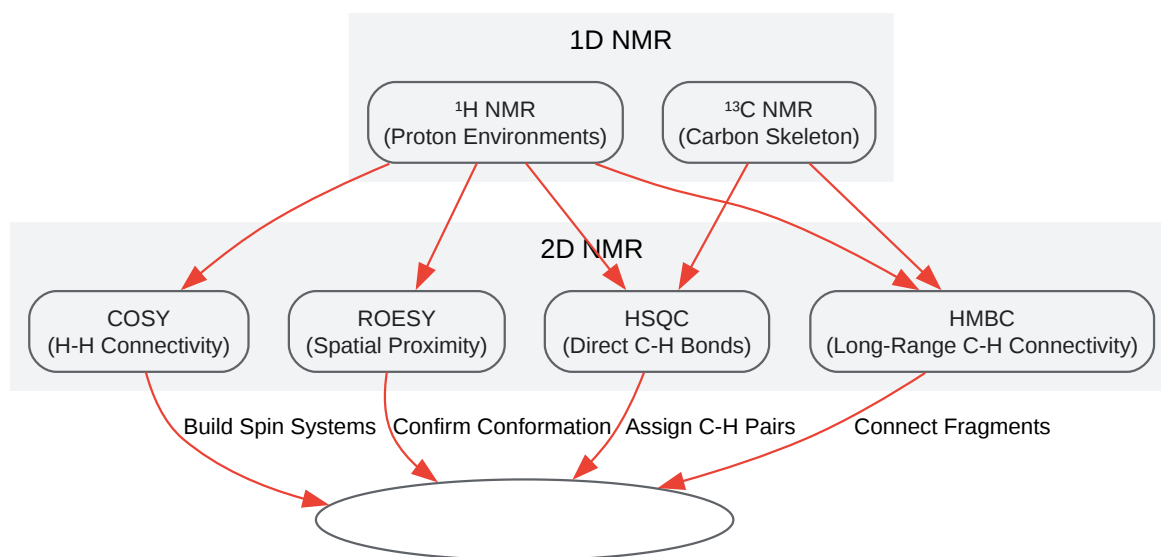


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Caption: Workflow for NMR-based structural elucidation.

## Signaling Pathways (Logical Relationships in Structure Determination)

The following diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for **Cumyl-CB-megaclone**.



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Caption: Logical flow of NMR data for structural determination.

## Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of **Cumyl-CB-megaclone**. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in forensic science, toxicology, and drug development to accurately identify and characterize this and other related novel psychoactive substances.

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